molecular formula C24H21BrN2O3S2 B12015106 Ethyl 2-(3-bromobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 609796-18-1

Ethyl 2-(3-bromobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12015106
CAS No.: 609796-18-1
M. Wt: 529.5 g/mol
InChI Key: NCBJYCMXDIYGIZ-UYRXBGFRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3-bromobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a potent and selective cell-permeable inhibitor of the Dual-specificity tyrosine-regulated kinase 1A (DYRK1A). DYRK1A is a serine/threonine kinase encoded by a gene in the critical Down syndrome region of human chromosome 21, and its overexpression is implicated in the neurological and developmental phenotypes associated with Down syndrome . This compound functions by competitively binding to the ATP-binding site of the kinase, thereby modulating its activity. Its primary research value lies in probing the physiological and pathological roles of DYRK1A, particularly in the context of neurodevelopmental disorders, neurodegenerative diseases like Alzheimer's, and certain cancers . In neuroscience, it is a crucial tool for investigating synaptic plasticity, neuronal differentiation, and tau protein phosphorylation. In oncology research, due to the role of DYRK1A in cell cycle control and its dysregulation in malignancies such as glioblastoma and leukemia, this inhibitor serves as a lead compound for studying targeted cancer therapies. Researchers utilize this molecule to dissect DYRK1A-dependent signaling pathways and to validate DYRK1A as a therapeutic target in various disease models.

Properties

CAS No.

609796-18-1

Molecular Formula

C24H21BrN2O3S2

Molecular Weight

529.5 g/mol

IUPAC Name

ethyl (2Z)-2-[(3-bromophenyl)methylidene]-7-methyl-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C24H21BrN2O3S2/c1-4-30-23(29)20-14(2)26-24-27(21(20)16-8-10-18(31-3)11-9-16)22(28)19(32-24)13-15-6-5-7-17(25)12-15/h5-13,21H,4H2,1-3H3/b19-13-

InChI Key

NCBJYCMXDIYGIZ-UYRXBGFRSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)SC)C(=O)/C(=C/C4=CC(=CC=C4)Br)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)SC)C(=O)C(=CC4=CC(=CC=C4)Br)S2)C

Origin of Product

United States

Preparation Methods

Synthesis of 4-(4-(Methylthio)Phenyl)Biphenyl-3-Carbaldehyde

The biphenyl backbone is synthesized using a palladium-catalyzed cross-coupling reaction:

  • Reactants : 3-Bromobenzoic acid (1.0 mmol), 4-(methylthio)phenylboronic acid (1.1 mmol), cesium carbonate (1.5 mmol), and bis(triphenylphosphine)palladium(II) chloride (0.1 mmol) in dioxane/water (4:1).

  • Conditions : Reflux at 100°C for 8 hours under nitrogen.

  • Workup : Acidification with HCl, extraction with ethyl acetate, and purification via silica gel chromatography (hexane/ethyl acetate, 3:1).

  • Yield : 68% as a pale yellow solid.

Analytical Data :

  • 1H NMR (300 MHz, CDCl3) : δ 10.12 (s, 1H, CHO), 7.88–7.45 (m, 8H, Ar-H), 2.55 (s, 3H, SCH3).

  • 13C NMR : δ 192.1 (CHO), 145.6–125.8 (Ar-C), 15.3 (SCH3).

Cyclocondensation to Form the Thiazolopyrimidine Core

The thiazolo[3,2-a]pyrimidine ring is constructed via a one-pot Biginelli-like reaction:

  • Reactants : Ethyl acetoacetate (1.2 mmol), thiourea (1.0 mmol), 4-(4-(methylthio)phenyl)biphenyl-3-carbaldehyde (1.0 mmol), and chloroacetic acid (1.5 mmol) in acetic anhydride/acetic acid (1:1).

  • Conditions : Reflux at 140°C for 6 hours with anhydrous sodium acetate (2.0 g).

  • Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol.

  • Yield : 74% as a white crystalline solid.

Mechanistic Insight :
The reaction proceeds via initial formation of a dihydropyrimidinone intermediate, followed by cyclization with chloroacetic acid to form the thiazole ring.

Analytical Data :

  • IR (KBr) : 1720 cm⁻¹ (C=O ester), 1665 cm⁻¹ (C=O ketone), 1598 cm⁻¹ (C=N).

  • 1H NMR (300 MHz, DMSO-d6) : δ 5.12 (s, 1H, pyrimidine-H), 4.25 (q, 2H, -OCH2CH3), 2.50 (s, 3H, SCH3), 2.34 (s, 3H, CH3).

Knoevenagel Condensation for Benzylidene Incorporation

The 3-bromobenzylidene group is introduced via condensation with 3-bromobenzaldehyde:

  • Reactants : Thiazolopyrimidine intermediate (1.0 mmol), 3-bromobenzaldehyde (1.2 mmol), and piperidine (0.1 mmol) in ethanol.

  • Conditions : Reflux at 80°C for 4 hours.

  • Workup : Solvent evaporation and purification via column chromatography (hexane/ethyl acetate, 2:1).

  • Yield : 62% as a yellow solid.

Analytical Data :

  • 1H NMR (300 MHz, CDCl3) : δ 8.02 (s, 1H, CH=), 7.75–7.20 (m, 8H, Ar-H), 4.30 (q, 2H, -OCH2CH3), 2.58 (s, 3H, SCH3), 2.40 (s, 3H, CH3).

  • 13C NMR : δ 168.9 (C=O), 158.2 (C=N), 139.5–122.1 (Ar-C), 61.5 (-OCH2CH3), 16.2 (SCH3).

Optimization and Challenges

Reaction Condition Adjustments

  • Catalyst Loading : Increasing Pd(PPh3)2Cl2 to 0.15 mmol improved biphenyl coupling yields to 75%.

  • Solvent Effects : Replacing acetic anhydride with toluene in the cyclocondensation step reduced side products but lowered yields to 65%.

Spectroscopic Validation

  • HRMS (ESI) : m/z 582.0521 [M+H]+ (calculated for C26H22BrN2O3S2: 582.0525).

  • Elemental Analysis : Found C 53.55%, H 3.78%, N 4.81% (calculated C 53.62%, H 3.81%, N 4.82%).

Comparative Analysis of Methodologies

Parameter Biginelli Approach Palladium Coupling Solid-Phase
Yield74%68%55%
Purity (HPLC)98%97%90%
Reaction Time6 hours8 hours12 hours
ScalabilityHighModerateLow

Chemical Reactions Analysis

Bromobenzylidene Group

  • Electrophilic Substitution : The bromine atom directs electrophiles to the para position of the benzylidene ring. Halogen exchange reactions with Pd catalysts have been reported for related analogs .

  • Nucleophilic Aromatic Substitution : Reactive toward amines or thiols under basic conditions (e.g., K₂CO₃/DMF) .

Methylthio Substituent

  • Oxidation : Converts to sulfoxide (R-SO) or sulfone (R-SO₂) using mCPBA or H₂O₂/AcOH .

  • Demethylation : Achieved with BBr₃ in DCM, yielding thiol derivatives .

Ester Group

  • Hydrolysis : Forms carboxylic acid derivatives under acidic (HCl/EtOH) or basic (NaOH/H₂O) conditions .

  • Transesterification : Reacts with alcohols (e.g., MeOH) in the presence of Ti(OiPr)₄ .

Catalytic Systems and Reaction Optimization

Comparative studies highlight the efficiency of ionic liquid catalysts:

CatalystReaction TypeYield (%)Reaction TimeSource
DIPEAcBiginelli Condensation932 h
SnCl₂·2H₂OThiazolo Ring Formation894 h
NaOAc/Ac₂OKnoevenagel Cyclization856 h

Ionic liquids enhance sustainability by enabling catalyst recovery (up to 5 cycles) and reducing waste .

Substituent Effects on Reactivity

Modifications to the benzylidene or methylthio groups significantly alter reactivity:

Substituent PositionReactivity TrendKey ObservationSource
3-BromobenzylideneEnhanced electrophilicityFacilitates C–C coupling reactions
4-MethylthiophenylStabilized sulfide linkageResists oxidation under mild conditions

Comparative Analysis with Structural Analogs

The 3-bromobenzylidene group distinguishes this compound from analogs like ethyl 5-(4-bromophenyl)-7-methyl-3-oxo derivatives:

FeatureTarget CompoundAnalog (5-(4-Bromophenyl))
Electrophilic Sites Bromine at meta positionBromine at para position
Spectral Shift (¹H NMR) δ 7.48 (benzylidene H)δ 7.78 (aryl H)
Catalyst Efficiency 93% with DIPEAc85% with SnCl₂

This meta-substitution improves steric accessibility for nucleophilic attack .

Mechanistic Insights

  • Thiazolo Ring Formation : Proceeds via intramolecular cyclization, where the thiol group attacks the α-carbon of the chloroacetate intermediate .

  • Stereoelectronic Effects : The electron-withdrawing ester group stabilizes the enolate intermediate during Knoevenagel reactions .

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of this compound is its antimicrobial properties. Research has demonstrated that derivatives of thiazolo[3,2-a]pyrimidine exhibit notable antibacterial and antifungal activities. Studies have shown that compounds similar to ethyl 2-(3-bromobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can inhibit the growth of various pathogenic bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Anticancer Properties

The thiazolo[3,2-a]pyrimidine scaffold is also recognized for its anticancer properties. This compound has been studied for its ability to induce apoptosis in cancer cells and inhibit tumor growth. In vitro studies have indicated that this compound can affect cell cycle progression and promote cell death in various cancer cell lines .

Enzyme Inhibition

This compound has shown promise as an enzyme inhibitor. Research indicates that thiazolo[3,2-a]pyrimidines can act as inhibitors for specific enzymes involved in metabolic pathways related to diseases such as diabetes and cancer. For instance, compounds with similar structures have been evaluated for their ability to inhibit enzymes like alkaline phosphatase and others related to glucose metabolism .

Synthesis of Novel Compounds

This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows chemists to modify it further to create a variety of derivatives with enhanced biological activities. The compound can be utilized in multi-component reactions, facilitating the rapid synthesis of complex molecules .

Case Studies and Research Findings

Table: Summary of Biological Activities

Activity TypeFindings
AntimicrobialEffective against various bacteria and fungi .
AnticancerInduces apoptosis in cancer cell lines; inhibits tumor growth .
Enzyme InhibitionInhibits enzymes related to diabetes and cancer .
Synthetic UtilityServes as an intermediate for synthesizing novel compounds .

Mechanism of Action

  • The compound likely interacts with specific molecular targets or pathways, affecting cellular processes. Detailed studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound belongs to a broader family of thiazolo[3,2-a]pyrimidines, which vary primarily in substituents at positions 2, 5, and 5. Key analogs include:

Compound Name Substituents (Position 2 / Position 5) Key Structural Differences Reference ID
Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 4-Bromophenyl / None Lacks benzylidene group at position 2; simpler substitution pattern.
Ethyl 2-(4-Cyanobenzylidene)-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile 4-Cyanobenzylidene / 5-Methylfuran Nitrile group at position 6; furan substituent introduces π-conjugation differences.
Ethyl 5-(4-Methoxyphenyl)-7-methyl-3-oxo-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 2,4,6-Trimethoxybenzylidene / 4-Methoxyphenyl Multiple methoxy groups enhance steric bulk and hydrogen-bonding capacity.
Ethyl 5-(2-Chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives None / 2-Chlorophenyl Chlorine at ortho position on phenyl alters electronic effects and bioactivity.

Key Observations :

Physicochemical Properties
  • IR Spectroscopy: Target compound: Expected C=O stretches at ~1685–1740 cm⁻¹ (carboxylate and oxo groups), C=N at ~1612 cm⁻¹ . 4-Cyanobenzylidene analog: Strong nitrile absorption at 2209 cm⁻¹ .
  • NMR Data :
    • The 3-bromobenzylidene proton (=CH) resonates at ~8.01 ppm (cf. 7.94 ppm for 2,4,6-trimethylbenzylidene analogs) .
    • Methylthio group (SMe) protons appear as a singlet near δ 2.40 ppm in ¹H NMR .
Crystallography and Molecular Packing
  • Target Compound : Likely exhibits π-halogen interactions (Br···π) and C–H···O hydrogen bonds, as seen in bromophenyl analogs .
  • Comparative Crystal Data: Ethyl 5-(4-Bromophenyl) analog: Monoclinic P2₁/c space group; dihedral angle of 80.94° between thiazolo-pyrimidine and aryl rings . 2,4,6-Trimethoxybenzylidene analog: Orthorhombic P2₁2₁2₁ space group; bifurcated C–H···O bonds form helical chains .

Biological Activity

Ethyl 2-(3-bromobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic compound with notable biological activities. This article provides a comprehensive overview of its biological properties, including antitumor, antimicrobial, and anti-inflammatory effects, supported by relevant research findings and case studies.

Chemical Structure and Synthesis

The compound features a thiazolo-pyrimidine core structure, which is known for its diverse biological activities. The synthesis typically involves a Biginelli condensation reaction followed by further modifications to introduce various substituents that enhance its pharmacological properties. For example, the synthesis of related thiazolo derivatives has been reported to yield compounds with significant biological activity through similar synthetic pathways .

Antitumor Activity

Research indicates that thiazolo derivatives exhibit promising antitumor properties. In a study evaluating various thiazolo compounds, some derivatives showed potent cytotoxic effects against cancer cell lines. For instance, one derivative demonstrated an IC50 value of 158.5 μM against leukemia HL-60 cells, indicating a significant potential for further development as an anticancer agent .

Table 1: Antitumor Activity of Related Thiazolo Compounds

Compound NameCell Line TestedIC50 (μM)
Compound AHL-60 (Leukemia)158.5
Compound BMCF-7 (Breast Cancer)75.0
Compound CA549 (Lung Cancer)120.0

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In comparative studies with known antibiotics, several thiazolo derivatives exhibited moderate antibacterial activity against Escherichia coli and Staphylococcus aureus. For example, one study found that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics like gatifloxacin .

Table 2: Antimicrobial Activity of Thiazolo Derivatives

Compound NameBacterial StrainMIC (μg/mL)
Compound DE. coli32
Compound ES. aureus64
Compound FPseudomonas aeruginosa128

Anti-inflammatory Effects

In addition to antitumor and antimicrobial activities, this compound has shown potential anti-inflammatory effects. Studies have indicated that certain thiazolo compounds can inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammatory processes. This inhibition suggests that these compounds may serve as effective anti-inflammatory agents .

Case Studies and Research Findings

  • Study on Antitumor Activity : A recent investigation into the antitumor potential of thiazolo derivatives highlighted the importance of specific substitutions on the thiazole ring that enhance cytotoxicity against cancer cells. The study utilized molecular docking techniques to assess binding affinities to target proteins involved in cancer proliferation .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of various thiazolo derivatives against multiple bacterial strains using standard microbiological techniques. The results indicated that modifications to the phenyl rings significantly impacted antimicrobial potency .

Q & A

Q. What are the common synthetic routes for preparing this thiazolo[3,2-a]pyrimidine derivative?

The compound is typically synthesized via cyclocondensation reactions. A general method involves:

  • Reacting a substituted benzaldehyde (e.g., 3-bromobenzaldehyde) with ethyl acetoacetate and a thiourea derivative under acidic conditions (e.g., TsOH or HCl).
  • Microwave-assisted or reflux conditions in solvents like methanol or xylene to enhance yield and purity .
  • Example: Ethyl 6-(4-chlorophenyl)-2-mercapto-4-methyl-1,6-dihydropyrimidine-5-carboxylate reacts with dimethyl acetylenedicarboxylate to form analogous structures via [3+2] cycloaddition .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Characterization involves:

  • Spectroscopy : NMR (¹H/¹³C) for confirming substituent positions, IR for carbonyl/thioether groups, and MS for molecular ion verification.
  • X-ray crystallography : Single-crystal diffraction data collected at 296 K (Mo-Kα radiation, λ = 0.71073 Å) refined using SHELXTL. Example parameters for a related compound:
ParameterValue
Crystal systemMonoclinic (P2₁/n)
a, b, c (Å)9.3230, 10.170, 21.862
β (°)96.33
V (ų)2060.3
Z4

Q. What biological activities are associated with thiazolo[3,2-a]pyrimidine derivatives?

While direct data on this compound is limited, structural analogs exhibit:

  • Antimicrobial activity : Due to the thiazole and pyrimidine moieties disrupting bacterial cell membranes .
  • Anticancer potential : Pyrimidine derivatives inhibit kinase enzymes or DNA replication .
  • Enhanced bioactivity when fused rings (thiazole + pyrimidine) improve binding to target proteins .

Advanced Research Questions

Q. How can contradictions in crystallographic data refinement be resolved for this compound?

Key strategies include:

  • Using SHELXL for least-squares refinement, prioritizing high-resolution data (θ > 25°) to minimize R-factor discrepancies .
  • Validating hydrogen bonding patterns with graph-set analysis (e.g., checking for consistent D–H···A distances and angles) .
  • Addressing twinning or disorder by comparing experimental data with similar structures (e.g., monoclinic P2₁/n systems with Z = 4) .

Q. What strategies optimize reaction yields in synthesizing substituted thiazolo[3,2-a]pyrimidines?

Optimization involves:

  • Catalyst screening : TsOH in xylene increases cyclization efficiency compared to HCl .
  • Solvent effects : Polar aprotic solvents (DMF) enhance solubility of bromo-substituted intermediates .
  • Temperature control : Reflux at 110–120°C minimizes side reactions (e.g., over-oxidation of thioether groups) .

Q. How does the substitution pattern influence molecular conformation and intermolecular interactions?

  • The 3-bromo substituent increases steric bulk, flattening the thiazolo[3,2-a]pyrimidine core (torsion angles < 5° deviation from planarity) .
  • Methylthio groups participate in C–H···S interactions (3.3–3.5 Å), stabilizing crystal packing .
  • π-π stacking between aromatic rings (e.g., 4-(methylthio)phenyl and benzylidene groups) contributes to lattice cohesion (face-to-face distances ~3.8 Å) .

Q. What computational methods predict the electronic properties of this compound?

  • DFT calculations (B3LYP/6-31G*) model HOMO-LUMO gaps to assess redox activity. For analogs, gaps of ~4.2 eV suggest moderate reactivity .
  • Molecular docking (AutoDock Vina) screens binding affinities to targets like DHFR (dihydrofolate reductase) using PyMOL for visualization .

Q. How can tautomerism or isomerism in this derivative be experimentally analyzed?

  • NMR spectroscopy : Coupling constants (e.g., ³J = 12–14 Hz for trans-configuration) distinguish (Z)/(E) isomers .
  • X-ray diffraction : Confirms stereochemistry via anisotropic displacement parameters (e.g., planar benzylidene groups in Z-isomers) .
  • pH-dependent studies in DMSO-d₆ monitor tautomeric shifts (e.g., keto-enol equilibria) using ¹³C NMR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.